3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybenzoic acid
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Overview
Description
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybenzoic acid is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids .
Preparation Methods
The synthesis of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybenzoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium hydroxide (NaOH) or triethylamine (TEA) . The reaction conditions often include the use of organic solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reaction .
Chemical Reactions Analysis
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybenzoic acid involves the protection of the amino group with the Fmoc group. This protection prevents unwanted reactions at the amino group during peptide synthesis. The Fmoc group can be selectively removed under basic conditions, allowing for the controlled assembly of peptides .
Comparison with Similar Compounds
Similar compounds to 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybenzoic acid include other Fmoc-protected amino acids such as:
Fmoc-Gly-OH: Fmoc-protected glycine.
Fmoc-Ala-OH: Fmoc-protected alanine.
Fmoc-Lys(Boc)-OH: Fmoc-protected lysine with a Boc protecting group on the side chain.
The uniqueness of this compound lies in its specific structure, which includes a methoxybenzoic acid moiety, providing distinct chemical properties and reactivity compared to other Fmoc-protected amino acids .
Properties
CAS No. |
1840910-34-0 |
---|---|
Molecular Formula |
C23H19NO5 |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methoxybenzoic acid |
InChI |
InChI=1S/C23H19NO5/c1-28-21-18(22(25)26)11-6-12-20(21)24-23(27)29-13-19-16-9-4-2-7-14(16)15-8-3-5-10-17(15)19/h2-12,19H,13H2,1H3,(H,24,27)(H,25,26) |
InChI Key |
OSCZLANPSOIMDE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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